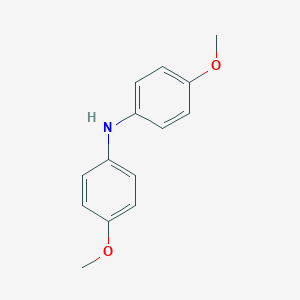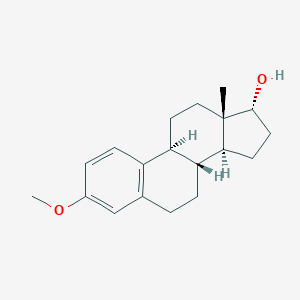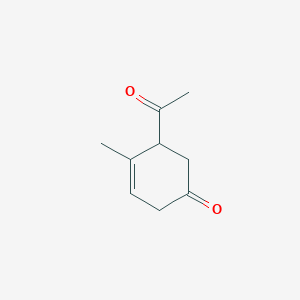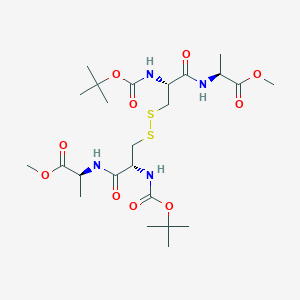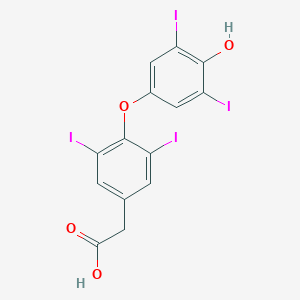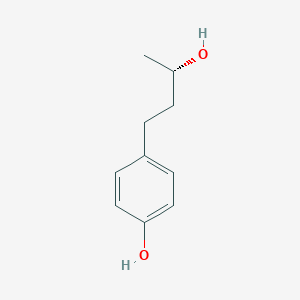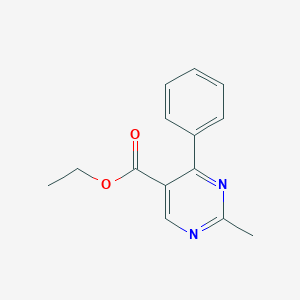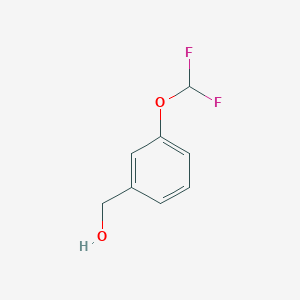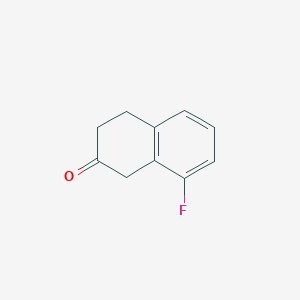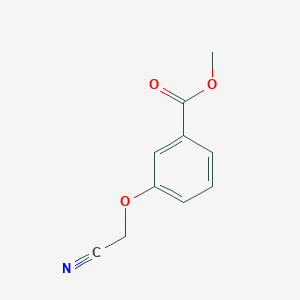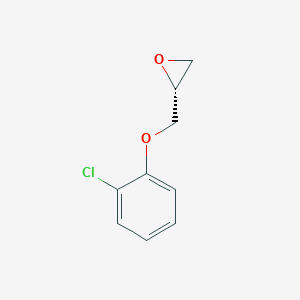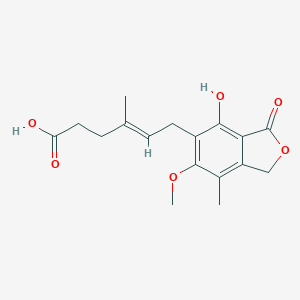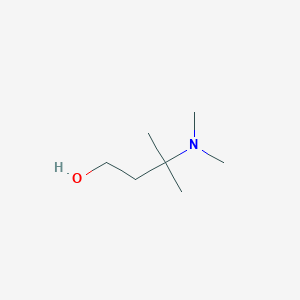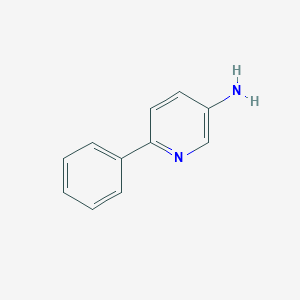
6-苯基吡啶-3-胺
概述
描述
6-Phenylpyridin-3-amine is a compound that is part of a broader class of chemicals known for their potential pharmaceutical applications. While the provided papers do not directly discuss 6-Phenylpyridin-3-amine, they do provide insights into the chemical behavior and synthesis of related compounds, which can be extrapolated to understand 6-Phenylpyridin-3-amine.
Synthesis Analysis
The synthesis of related compounds, such as 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, involves the preparation of a series of derivatives evaluated for their antihypertensive activity . Another synthesis approach for related compounds includes the Pinner reaction to yield phenyl 2-aminopyridine-3-sulfonates, which are of pharmaceutical and medicinal interest . These methods could potentially be adapted for the synthesis of 6-Phenylpyridin-3-amine by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 6-Phenylpyridin-3-amine can be determined using X-ray crystallography, as seen in the study of two polymorphs of N-phenylpyridin-4-amine . The polymorphs exhibit different molecular packing but similar conjugation patterns, which could be relevant when considering the molecular structure of 6-Phenylpyridin-3-amine.
Chemical Reactions Analysis
The reactivity of compounds with a phenyl group at the 6-position of a pyridine donor group has been studied in the context of copper(II) complexes . These studies reveal how the introduction of a phenyl group can affect the redox potential and reactivity with agents like H2O2. Such insights are valuable for understanding the chemical behavior of 6-Phenylpyridin-3-amine in various reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as their electrochemical behavior and photophysical properties, have been investigated in cyclometalated platinum(II) acetylide complexes . These properties are influenced by the presence of phenyl groups and can provide a basis for predicting the properties of 6-Phenylpyridin-3-amine.
科学研究应用
光物理性质和猝灭研究
Schneider等人(2009年)对环金属化的Pt(II)乙炔配合物进行了研究,其中包括6-苯基吡啶-3-胺衍生物,揭示了光物理学方面的重要发现。这些化合物在流体溶液和固态中表现出明亮的发射,发射被归因于一个跃迁。它们经历了氧化猝灭,具有快速的猝灭速率,表明在光化学过程中可能有潜在应用(Schneider et al., 2009)。
无金属光氧化还原催化
Ociepa等人(2018年)探索了6-苯基吡啶-3-胺衍生物在无金属光氧化还原催化中的应用。他们展示了一种从一次胺衍生物中形成C(sp3)-C(sp)和C(sp3)-C(sp2)键的新方法,表明这些胺在合成和有机化学中的多功能性和潜力(Ociepa等人,2018)。
新化合物合成
Patel和Patel(2004年)专注于从柠檬酸合成新的6-取代氨基吡啶-2(H)-酮,其中包括6-苯基吡啶-3-胺作为中间体。这项研究突出了这种化合物在新化学品的制备中的重要性,可能在各种工业和制药应用中有用(Patel & Patel, 2004)。
铜(II)配合物研究
Kunishita等人(2008年)研究了由三(吡啶-2-基)甲基胺配体支持的含有6-苯基取代基的铜(II)配合物,包括6-苯基吡啶-3-胺。他们的研究为TPA配体系统的芳香取代基对铜基催化剂和化学传感器的配位化学影响提供了见解,这可能对新型基于铜的催化剂和化学传感器的开发具有重要意义(Kunishita et al., 2008)。
未来方向
While specific future directions for 6-Phenylpyridin-3-amine were not found in the search results, it’s worth noting that therapeutic peptides, which include amines, have made great progress in the last decade thanks to new production, modification, and analytic technologies . This suggests that there could be potential future applications for 6-Phenylpyridin-3-amine in the field of therapeutic peptides.
属性
IUPAC Name |
6-phenylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIQYTXJLWGVBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376534 | |
| Record name | 6-phenylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenylpyridin-3-amine | |
CAS RN |
126370-67-0 | |
| Record name | 6-phenylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-phenylpyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

